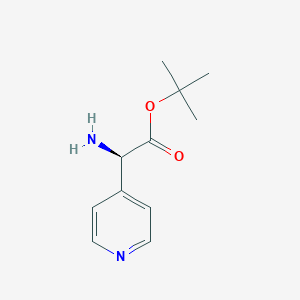
(R)-Pyridin-4-yl-glycine tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Pyridin-4-yl-glycine tert-butyl ester is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyridine ring, a glycine moiety, and a tert-butyl ester group, which collectively contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pyridin-4-yl-glycine tert-butyl ester typically involves the esterification of ®-Pyridin-4-yl-glycine with tert-butanol. One efficient method for preparing tert-butyl esters involves the use of tert-butyl hydroperoxide under metal-free conditions . Another approach utilizes flow microreactor systems, which offer a more sustainable and efficient process compared to traditional batch methods . Additionally, boron trifluoride etherate adsorbed on anhydrous magnesium sulfate can catalyze the esterification of Nα-protected amino acids with tert-butanol .
Industrial Production Methods
Industrial production of ®-Pyridin-4-yl-glycine tert-butyl ester may employ large-scale esterification processes, leveraging continuous flow reactors for enhanced efficiency and scalability. These methods ensure consistent product quality and yield, making them suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
®-Pyridin-4-yl-glycine tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyridine ring or glycine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.
Wissenschaftliche Forschungsanwendungen
®-Pyridin-4-yl-glycine tert-butyl ester has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is a precursor in the synthesis of drug candidates, particularly those targeting neurological and inflammatory conditions.
Wirkmechanismus
The mechanism by which ®-Pyridin-4-yl-glycine tert-butyl ester exerts its effects involves interactions with specific molecular targets and pathways. The pyridine ring can engage in π-π stacking interactions, while the glycine moiety may participate in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s binding affinity and specificity for its targets, modulating biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester: Another chiral compound with a tert-butyl ester group, used in similar synthetic applications.
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: Compounds with tert-butyl groups that enhance biological activity and lipophilicity.
Uniqueness
®-Pyridin-4-yl-glycine tert-butyl ester is unique due to its combination of a pyridine ring and glycine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in synthesis and research, distinguishing it from other tert-butyl esters.
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-amino-2-pyridin-4-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9(12)8-4-6-13-7-5-8/h4-7,9H,12H2,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWJJUHZTPNNBP-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=NC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](C1=CC=NC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













